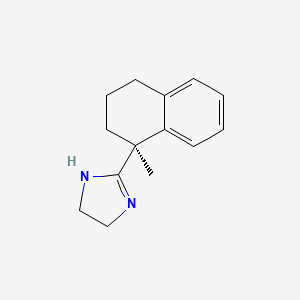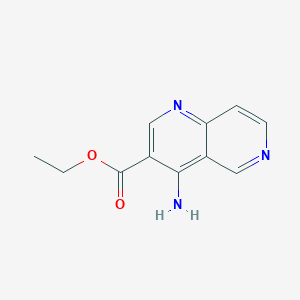
2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(8-甲氧基-4-甲基喹啉-2-基)乙腈是一种化学化合物,其分子式为C12H12N2O。它属于喹啉衍生物类,以其在医药和工业化学中广泛的应用而闻名。该化合物以喹啉环上8位上的甲氧基和4位上的甲基以及2位上的乙腈基为特征。
准备方法
合成路线和反应条件
2-(8-甲氧基-4-甲基喹啉-2-基)乙腈的合成通常涉及在特定条件下使8-甲氧基-4-甲基喹啉与乙腈反应。一种常见的方法是使用氢化钠 (NaH) 等碱来去质子化乙腈,然后在喹啉环的2位进行亲核取代。该反应通常在二甲基甲酰胺 (DMF) 等非质子溶剂中于升高的温度下进行。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化反应条件可以提高产物的收率和纯度。此外,使用催化剂和自动化系统可以进一步简化生产过程。
化学反应分析
反应类型
2-(8-甲氧基-4-甲基喹啉-2-基)乙腈可以进行多种类型的化学反应,包括:
氧化: 甲氧基可以被氧化形成羟基。
还原: 腈基可以被还原为胺基。
取代: 喹啉环上的氢原子可以被其他官能团取代。
常用试剂和条件
氧化: 可以使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等试剂在酸性条件下进行。
还原: 可以使用钯碳 (Pd/C) 或氢化铝锂 (LiAlH4) 进行催化氢化。
取代: 可以使用溴 (Br2) 或氯甲烷 (CH3Cl) 等试剂在路易斯酸催化剂存在下进行亲电取代反应。
主要生成产物
氧化: 2-(8-羟基-4-甲基喹啉-2-基)乙腈
还原: 2-(8-甲氧基-4-甲基喹啉-2-基)乙胺
取代: 根据所用试剂的不同,可以得到各种取代的喹啉衍生物。
科学研究应用
2-(8-甲氧基-4-甲基喹啉-2-基)乙腈在科学研究中有多种应用:
化学: 它被用作合成更复杂的喹啉衍生物的中间体。
生物学: 它在研究基于喹啉的化合物的生物活性中用作探针。
医药: 包括该化合物在内的喹啉衍生物因其潜在的治疗特性而被研究,例如抗癌、抗菌和抗炎活性。
工业: 它用于开发染料、颜料和其他工业化学品。
作用机制
2-(8-甲氧基-4-甲基喹啉-2-基)乙腈的作用机制涉及它与特定分子靶标和途径的相互作用。喹啉环上的甲氧基和甲基可以增强其与某些酶或受体的结合亲和力。乙腈基可以参与氢键和其他相互作用,影响化合物的整体活性。确切的分子靶标和途径取决于特定应用和使用环境。
相似化合物的比较
类似化合物
- 2-(8-羟基-4-甲基喹啉-2-基)乙腈
- 2-(8-甲氧基喹啉-2-基)乙腈
- 2-(4-甲基喹啉-2-基)乙腈
独特性
2-(8-甲氧基-4-甲基喹啉-2-基)乙腈因喹啉环上特定官能团的组合而独一无二。甲氧基和甲基的存在可以显著影响其化学反应性和生物活性,与其他类似化合物相比。这种独特的结构使其成为各种研究和工业应用的宝贵化合物。
属性
分子式 |
C13H12N2O |
|---|---|
分子量 |
212.25 g/mol |
IUPAC 名称 |
2-(8-methoxy-4-methylquinolin-2-yl)acetonitrile |
InChI |
InChI=1S/C13H12N2O/c1-9-8-10(6-7-14)15-13-11(9)4-3-5-12(13)16-2/h3-5,8H,6H2,1-2H3 |
InChI 键 |
BOFKGTNJQGTEAA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Isopropyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11891224.png)





![5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol](/img/structure/B11891252.png)






